Ancriviroc

Description

CCR5 receptor antagonist

Structure

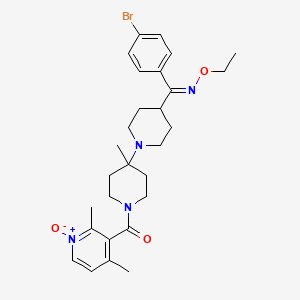

2D Structure

3D Structure

Properties

CAS No. |

305792-46-5 |

|---|---|

Molecular Formula |

C28H37BrN4O3 |

Molecular Weight |

557.5 g/mol |

IUPAC Name |

[4-[4-[(Z)-C-(4-bromophenyl)-N-ethoxycarbonimidoyl]piperidin-1-yl]-4-methylpiperidin-1-yl]-(2,4-dimethyl-1-oxidopyridin-1-ium-3-yl)methanone |

InChI |

InChI=1S/C28H37BrN4O3/c1-5-36-30-26(22-6-8-24(29)9-7-22)23-11-15-32(16-12-23)28(4)13-18-31(19-14-28)27(34)25-20(2)10-17-33(35)21(25)3/h6-10,17,23H,5,11-16,18-19H2,1-4H3/b30-26+ |

InChI Key |

ZGDKVKUWTCGYOA-URGPHPNLSA-N |

Isomeric SMILES |

CCO/N=C(/C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)\C4=CC=C(C=C4)Br |

Canonical SMILES |

CCON=C(C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)C4=CC=C(C=C4)Br |

Synonyms |

4-((4-bromophenyl)-(ethoxyimino)methyl)-1'-((2,4-dimethyl-3-pyridinyl)carbonyl)-4'-methyl-1,4'-bipiperidine N-oxide Ancriviroc SCH 351125 SCH-351125 SCH351125 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Chemical Synthesis of Ancriviroc: A Technical Guide

Ancriviroc (formerly known as SCH-C or SCH-351125) is a potent and orally bioavailable small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2][3][4] As a key co-receptor for the entry of the most common strains of HIV-1 into host immune cells, CCR5 has been a prime target for the development of novel antiretroviral therapies. This technical guide provides an in-depth overview of the discovery, mechanism of action, and chemical synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery of this compound

The discovery of this compound by scientists at Schering-Plough was the result of a systematic high-throughput screening (HTS) campaign aimed at identifying non-peptide antagonists of the CCR5 receptor.[2] The primary assay utilized was a competitive radioligand binding assay employing membranes from cells expressing the human CCR5 receptor and ¹²⁵I-labeled RANTES (Regulated on Activation, Normal T cell Expressed and Secreted), a natural chemokine ligand for CCR5.[2]

This screening effort led to the identification of an initial hit compound which, although demonstrating affinity for the CCR5 receptor, also exhibited undesirable off-target effects and a suboptimal pharmacokinetic profile.[2] Subsequent medicinal chemistry efforts focused on optimizing this lead scaffold, leading to the synthesis of the oximino-piperidino-piperidine amide series of compounds.[2] Structure-activity relationship (SAR) studies within this series culminated in the identification of this compound, a compound with potent anti-HIV-1 activity, high specificity for the CCR5 receptor, and favorable oral bioavailability.[2][4]

Mechanism of Action

This compound exerts its antiviral effect by acting as a specific, non-competitive allosteric antagonist of the CCR5 receptor.[1][5] Unlike the natural chemokine ligands that bind to the extracellular domains of CCR5, this compound binds to a hydrophobic pocket located within the transmembrane helices of the receptor.[6][7] This binding event induces a conformational change in the extracellular loops of CCR5, which are critical for the interaction with the HIV-1 envelope glycoprotein gp120.[6][7] Consequently, the gp120 protein of R5-tropic HIV-1 strains is unable to bind effectively to the this compound-bound CCR5, thereby preventing the fusion of the viral and cellular membranes and blocking viral entry into the host cell.[4] Importantly, this compound does not inhibit the replication of CXCR4-tropic (X4-tropic) HIV-1 strains, which utilize the CXCR4 co-receptor for cellular entry.[4]

Quantitative Antiviral Activity

The antiviral activity of this compound has been evaluated in various in vitro assays against a range of HIV-1 isolates. The 50% inhibitory concentration (IC₅₀) values demonstrate its potent activity against CCR5-tropic viruses.

| HIV-1 Isolate | Cell Type | IC₅₀ (nM) | Reference |

| Ba-L | PBMC | 1.3 | [4] |

| JR-FL | PBMC | 0.9 | [4] |

| ADA | PBMC | 2.1 | [4] |

| Various R5 Primary Isolates | PBMC | 0.4 - 9.0 | [4] |

Chemical Synthesis Process

The chemical synthesis of this compound is a multi-step process that involves the construction of the core oximino-piperidino-piperidine amide structure. The following is a representative synthetic scheme based on published literature for this class of compounds.[2]

Experimental Protocols

1. General Procedure for the Synthesis of Oximino-Piperidino-Piperidine Amides (this compound Analogs)

A detailed, step-by-step synthesis for this compound itself is proprietary. However, the following general procedure is based on the synthesis of closely related analogs as described in the scientific literature.[2]

-

Step 1: Synthesis of the Oximino-piperidine Intermediate: 1-Boc-4-piperidone is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the corresponding oxime. The resulting oxime is then reacted with an appropriate alkylating agent (e.g., ethyl iodide) to yield the ethoxyimino derivative.

-

Step 2: Synthesis of the Piperidino-piperidine Core: The Boc protecting group of the oximino-piperidine intermediate is removed under acidic conditions (e.g., trifluoroacetic acid). The resulting piperidine is then coupled with a suitable 4-substituted-4-aminopiperidine derivative.

-

Step 3: Coupling with 4-Bromobenzaldehyde: The piperidino-piperidine core is then subjected to a reductive amination with 4-bromobenzaldehyde to introduce the p-bromophenyl group.

-

Step 4: Final Amide Coupling and N-Oxidation: The secondary amine of the piperidino-piperidine moiety is acylated with 2,4-dimethylnicotinic acid. The final step involves the oxidation of the pyridine nitrogen to the corresponding N-oxide using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) to yield this compound.

2. Representative ¹²⁵I-RANTES Competitive Binding Assay Protocol

This protocol is a representative example of the type of assay used in the discovery of this compound.[8][9][10]

-

Materials:

-

Cell membranes from a cell line stably expressing human CCR5 (e.g., CHO-K1 or HEK293 cells).

-

¹²⁵I-labeled RANTES (radioligand).

-

Unlabeled RANTES (for determining non-specific binding).

-

Test compounds (e.g., this compound).

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

-

96-well filter plates.

-

Scintillation counter.

-

-

Procedure:

-

To each well of a 96-well filter plate, add a mixture of cell membranes, ¹²⁵I-RANTES, and either binding buffer (for total binding), excess unlabeled RANTES (for non-specific binding), or the test compound at various concentrations.

-

Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Wash the plates with ice-cold binding buffer to remove unbound radioligand.

-

Dry the filter plates and determine the amount of bound radioactivity in each well using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of ¹²⁵I-RANTES (IC₅₀) by non-linear regression analysis of the competition binding data.

-

Structure-Activity Relationship (SAR)

The development of this compound was guided by extensive SAR studies on the oximino-piperidino-piperidine amide scaffold. Key findings from these studies include:[2]

-

p-Bromophenyl Group: The presence of a halogen, particularly bromine, at the para position of the phenyl ring was found to be optimal for potent CCR5 antagonism.

-

Ethoxyimino Moiety: Small alkyl substitutions on the oxime ether, such as the ethoxy group in this compound, were shown to be favorable for activity.

-

Piperidino-piperidine Core: The specific substitution pattern and stereochemistry of the central bipiperidine core are crucial for high-affinity binding to the CCR5 receptor.

-

2,4-Dimethylnicotinamide N-oxide: The N-oxide of the 2,4-dimethylnicotinamide moiety was identified as a key feature that enhances oral bioavailability and overall potency.

Conclusion

This compound is a significant example of a successful drug discovery campaign targeting a host cellular factor for antiviral therapy. Its discovery through high-throughput screening and subsequent lead optimization, coupled with a deep understanding of its allosteric mechanism of action, has provided a valuable therapeutic candidate for the treatment of HIV-1 infection. The complex multi-step chemical synthesis of this compound highlights the challenges and ingenuity involved in the development of novel small-molecule drugs. Further research and clinical development of this compound and related CCR5 antagonists continue to be important areas of investigation in the fight against HIV/AIDS.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C28H37BrN4O3 | CID 9574343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. SCH-C (SCH 351125), an orally bioavailable, small molecule antagonist of the chemokine receptor CCR5, is a potent inhibitor of HIV-1 infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Pharmacokinetics, interactions and mechanism of action of maraviroc] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacotherapy of HIV-1 Infection: Focus on CCR5 Antagonist Maraviroc - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. blanpainlab.ulb.ac.be [blanpainlab.ulb.ac.be]

- 10. researchgate.net [researchgate.net]

The Rise and Stumble of a Pioneer: A Technical History of SCH-351125 (SCH-C) in HIV Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing battle against Human Immunodeficiency Virus (HIV), the virus's entry into host cells has presented a critical target for therapeutic intervention. Among the pioneering efforts in this arena was the development of SCH-351125, also known as SCH-C, a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5). CCR5 serves as a crucial co-receptor for the most commonly transmitted strains of HIV-1 (R5-tropic). This technical guide provides an in-depth exploration of the history, mechanism of action, and developmental trajectory of SCH-351125, offering valuable insights for researchers and professionals in the field of antiviral drug development.

Preclinical Development: A Promising Profile

SCH-351125 emerged from a drug development program as a potent and specific inhibitor of HIV-1 entry.[1][2] An oxime-piperidine compound, it demonstrated significant promise in early studies due to its potent antiviral activity against a broad range of primary R5 HIV-1 isolates and a favorable pharmacokinetic profile in animal models.[1][2]

Mechanism of Action

HIV-1 entry into a target T-cell is a multi-step process. The viral envelope glycoprotein gp120 first binds to the CD4 receptor on the cell surface. This initial binding triggers a conformational change in gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4. For R5-tropic viruses, this co-receptor is CCR5. The interaction between gp120 and CCR5 initiates further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the host cell.

SCH-351125 functions as a non-competitive allosteric antagonist of the CCR5 receptor.[3] It binds to a putative ligand-binding cavity formed by the transmembrane helices 1, 2, 3, and 7 of the CCR5 receptor.[3] This binding event is thought to induce a conformational change in the extracellular loops of CCR5, thereby preventing the interaction of the HIV-1 gp120 protein with the co-receptor and blocking viral entry.[3]

In Vitro Antiviral Activity

SCH-351125 demonstrated potent and broad antiviral activity against primary HIV-1 isolates that utilize the CCR5 co-receptor.

| Parameter | Value | Assay System |

| Mean IC50 | 0.4 - 9 nM | Primary HIV-1 isolates in vitro[1][2] |

| Mean IC50 | 1.0 - 30.9 nM | R5 clinical HIV-1 isolates[4] |

| IC50 (HIV-1 ADA & YU-2) | 0.69 nM | Env-pseudotyped HIV-1 in U87-CD4-CCR5 cells[1] |

| IC50 (MIP-1β induced GTPγS binding) | ~16 nM | B550 cells[1] |

| IC50 (MIP-1β induced chemotaxis) | < 1 nM | B550 cells[1] |

Table 1: In Vitro Antiviral and Antagonist Activity of SCH-351125

Receptor Binding Affinity

Studies confirmed the high-affinity binding of SCH-351125 to the CCR5 receptor.

| Parameter | Value | Assay System |

| Ki | 2.9 nM | [¹²⁵I]RANTES binding to CHO cell membranes expressing human CCR5[1] |

| KD | 9.27 nM | Saturation binding analysis using B550 cells[1] |

| Bmax | 1.98 x 10⁻⁴ fmol/cell | Saturation binding analysis using B550 cells[1] |

Table 2: Receptor Binding Affinity of SCH-351125

Preclinical Pharmacokinetics

SCH-351125 exhibited a promising pharmacokinetic profile in animal studies, a crucial factor for its progression into clinical trials.

| Species | Oral Bioavailability | Serum Half-life |

| Rodents | 50 - 60% | 5 - 6 hours[1][2] |

| Primates | 50 - 60% | 5 - 6 hours[1][2] |

Table 3: Pharmacokinetic Profile of SCH-351125 in Animal Models

Clinical Development: A Glimmer of Hope and a Subsequent Stumble

Based on its strong preclinical data, SCH-351125 advanced into Phase I clinical trials in HIV-1 infected individuals.

Phase I Clinical Trial

A 2002 conference presentation by Reynes et al. provided the first glimpse of SCH-351125's performance in humans. The study highlighted the drug's ability to reduce plasma viremia in HIV-1 infected subjects and confirmed its excellent oral bioavailability in humans.[3]

However, the clinical development of SCH-351125 encountered a significant hurdle. A notable side effect observed in both healthy volunteers and HIV-infected subjects was the prolongation of the QT interval, a measure of the time it takes for the heart's ventricles to repolarize after a beat.[5] QT prolongation is a known risk factor for a potentially fatal cardiac arrhythmia called Torsades de Pointes. This safety concern likely contributed to the decision to halt the further development of SCH-351125 in favor of other CCR5 antagonists with more favorable safety profiles.

While specific quantitative data from the SCH-351125 Phase I trial remains limited in publicly available literature, data from a related next-generation CCR5 antagonist from the same company, vicriviroc, in the ACTG 5211 trial, offers insight into the potential efficacy of this drug class. In that trial, a vicriviroc trough concentration (Cmin) greater than 54 ng/mL was associated with a mean viral load decrease of 1.35 log10 copies/mL.

Experimental Protocols

Receptor Binding Assay ([¹²⁵I]RANTES Competition)

Objective: To determine the binding affinity (Ki) of SCH-351125 to the human CCR5 receptor.

Methodology:

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human CCR5 receptor are prepared.

-

Binding Reaction: The membranes are incubated with a constant concentration of radiolabeled [¹²⁵I]RANTES (a natural CCR5 ligand) and varying concentrations of SCH-351125.

-

Incubation: The reaction is allowed to reach equilibrium.

-

Filtration: The mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of SCH-351125 that inhibits 50% of [¹²⁵I]RANTES binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

HIV-1 Entry Assay (Pseudovirus Luciferase Assay)

Objective: To measure the ability of SCH-351125 to inhibit HIV-1 entry into target cells.

Methodology:

-

Cell Seeding: U87 astroglioma cells engineered to express CD4 and CCR5 are seeded in 96-well plates.

-

Compound Treatment: The cells are pre-incubated with various concentrations of SCH-351125.

-

Infection: The cells are then infected with a pseudotyped HIV-1 virus that lacks its own envelope but is coated with the envelope glycoproteins (gp120/gp41) of an R5-tropic HIV-1 strain and contains a luciferase reporter gene.

-

Incubation: The infection is allowed to proceed for a set period (e.g., 48-72 hours).

-

Lysis and Luciferase Measurement: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer. Luciferase activity is proportional to the amount of viral entry.

-

Data Analysis: The IC50 value, the concentration of SCH-351125 that inhibits 50% of viral entry, is calculated.

Chemotaxis Assay

Objective: To assess the antagonist properties of SCH-351125 by measuring its ability to block chemokine-induced cell migration.

Methodology:

-

Chamber Setup: A two-chamber chemotaxis system (e.g., a Transwell plate) is used. The lower chamber contains a chemoattractant, such as the natural CCR5 ligand MIP-1β.

-

Cell Preparation: A CCR5-expressing cell line (e.g., B550 cells) is pre-incubated with varying concentrations of SCH-351125.

-

Cell Seeding: The treated cells are placed in the upper chamber, which is separated from the lower chamber by a microporous membrane.

-

Incubation: The plate is incubated to allow for cell migration through the membrane towards the chemoattractant in the lower chamber.

-

Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified, for example, by cell counting or using a fluorescent dye.

-

Data Analysis: The IC50 value for the inhibition of chemotaxis is determined.

Conclusion

SCH-351125 represented a significant step forward in the exploration of HIV entry inhibitors. Its potent in vitro activity and favorable preclinical pharmacokinetics underscored the potential of targeting the CCR5 co-receptor. However, the emergence of safety concerns, specifically QT interval prolongation, during early clinical trials ultimately led to the discontinuation of its development. The story of SCH-351125 serves as a crucial case study for drug development professionals, highlighting the importance of a thorough safety evaluation and the often-challenging path from a promising preclinical candidate to a viable therapeutic. The knowledge gained from the SCH-351125 program undoubtedly paved the way for the successful development of later-generation CCR5 antagonists that have become an important part of the antiretroviral armamentarium.

References

- 1. PHARMACOKINETIC/PHARMACODYNAMIC MODELING OF THE ANTIRETROVIRAL ACTIVITY OF THE CCR5 ANTAGONIST VICRIVIROC IN TREATMENT EXPERIENCED HIV-INFECTED SUBJECTS (ACTG PROTOCOL 5211) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of the Mechanism by Which the Small-Molecule CCR5 Antagonists SCH-351125 and SCH-350581 Inhibit Human Immunodeficiency Virus Type 1 Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 4. Antiviral activity, pharmacokinetics and safety of vicriviroc, an oral CCR5 antagonist, during 14-day monotherapy in HIV-infected adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Association of QT interval-prolonging drugs with clinical trial eligibility in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]

Ancriviroc: A Deep Dive into the Inhibition of HIV-1 Viral Entry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ancriviroc is a small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic Human Immunodeficiency Virus Type 1 (HIV-1) into host cells. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound blocks HIV-1 entry, supported by quantitative efficacy data, detailed experimental protocols, and visual representations of the key pathways and methodologies. By allosterically modulating the CCR5 receptor, this compound prevents the conformational changes necessary for the fusion of the viral and cellular membranes, thereby halting the viral life cycle at its initial stage. This document consolidates current knowledge to serve as a resource for ongoing research and development in the field of antiretroviral therapy.

Introduction: The Critical Role of CCR5 in HIV-1 Infection

The entry of HIV-1 into target host cells, primarily CD4+ T lymphocytes and macrophages, is a multistep process initiated by the binding of the viral envelope glycoprotein gp120 to the host cell's CD4 receptor.[1] This initial interaction triggers a conformational change in gp120, exposing a binding site for a secondary co-receptor.[2] The two major co-receptors utilized by HIV-1 are CCR5 and CXCR4. Viruses that use the CCR5 co-receptor are termed "R5-tropic" and are predominant during the early stages of infection, making CCR5 an attractive target for antiretroviral therapy.[3][4]

This compound belongs to a class of drugs known as CCR5 antagonists or entry inhibitors.[5][6] These drugs do not directly compete with the natural chemokine ligands of CCR5 but instead bind to a different site on the receptor, inducing a conformational change that prevents the interaction with HIV-1 gp120.[7] This allosteric inhibition is a key feature of this compound's mechanism of action.

Mechanism of Action of this compound

This compound functions as a non-competitive allosteric inhibitor of the CCR5 receptor. Its binding to a hydrophobic pocket within the transmembrane helices of CCR5 induces a specific conformational change in the receptor's extracellular loops. This altered conformation is not recognized by the gp120-CD4 complex, thereby preventing the subsequent steps required for viral entry.

The HIV-1 entry process and the inhibitory action of this compound can be visualized as follows:

Quantitative Efficacy Data

The in vitro antiviral activity of this compound and other CCR5 antagonists is typically quantified by the 50% inhibitory concentration (IC50), which represents the drug concentration required to inhibit viral replication by 50%.

Table 1: In Vitro Antiviral Activity of CCR5 Antagonists against HIV-1 Isolates

| CCR5 Antagonist | HIV-1 Strain | Cell Type | IC50 (nM) | Reference |

| Vicriviroc | JR-FL | U87-CD4-CCR5 | <1 | [8] |

| Maraviroc | HIV-1/M R5 | - | 1.89 | [9] |

| Maraviroc | HIV-1/O | - | 1.23 (median) | [9] |

Note: Data for vicriviroc, a closely related CCR5 antagonist, is included for comparative purposes due to the extensive characterization in published literature.

Table 2: CCR5 Binding Affinity of CCR5 Antagonists

| CCR5 Antagonist | Assay Type | Kd (nM) | Reference |

| Vicriviroc | Radioligand Binding | 0.40 ± 0.02 | [10] |

| Maraviroc | Radioligand Binding | 0.18 ± 0.02 | [10] |

Table 3: Summary of Clinical Trial Data for Vicriviroc

| Study Phase | Dosage | Mean Change in HIV-1 RNA (log10 copies/mL) | Duration | Reference |

| Phase II | 30 mg (with PI/r) | Significant Efficacy | - | [11] |

| Phase III | 30 mg QD | Not significantly different from placebo | 48 weeks | [12] |

Note: The Phase III trials for vicriviroc did not show a significant efficacy gain when added to an optimized background therapy.[12] This highlights the complexities of developing CCR5 antagonists for treatment-experienced patients.

Experimental Protocols

The evaluation of this compound's efficacy relies on standardized in vitro assays. Below are the detailed methodologies for key experiments.

Single-Cycle Infectivity Assay

This assay measures the ability of a drug to inhibit a single round of viral replication, providing a precise assessment of entry inhibitor activity.[13][14]

Objective: To determine the concentration-dependent inhibition of HIV-1 entry by this compound.

Methodology:

-

Cell Preparation: HeLa cells engineered to express CD4, CCR5, and an HIV-1 LTR-driven reporter gene (e.g., luciferase or β-galactosidase), such as P4C5 cells, are plated in 96-well plates.[15]

-

Drug Incubation: The cells are pre-incubated with serial dilutions of this compound for a specified period.

-

Viral Infection: Env-pseudotyped viruses, which are capable of only a single round of infection, are added to the wells.[16][17]

-

Incubation: The plates are incubated for 36-48 hours to allow for viral entry and reporter gene expression.[15]

-

Quantification: The reporter gene activity (e.g., luminescence or colorimetric change) is measured.[15] The results are used to calculate the IC50 value.

CCR5 Binding Assay

This assay quantifies the affinity of this compound for the CCR5 receptor.

Objective: To determine the binding affinity (Kd) of this compound to CCR5.

Methodology:

-

Membrane Preparation: Cell membranes expressing CCR5 are prepared from a suitable cell line.

-

Competitive Binding: The membranes are incubated with a radiolabeled CCR5 ligand (e.g., [3H]vicriviroc) and varying concentrations of unlabeled this compound.[10]

-

Separation: The membrane-bound radioligand is separated from the unbound radioligand.

-

Quantification: The amount of bound radioactivity is measured using scintillation counting.

-

Data Analysis: The data is used to generate a competition curve and calculate the Ki or Kd value for this compound.

Resistance to this compound

Resistance to CCR5 antagonists can emerge through two primary mechanisms:

-

Co-receptor Switching: The virus may evolve to use the CXCR4 co-receptor for entry, rendering CCR5 antagonists ineffective.[18] This is a significant concern in clinical settings.

-

Mutations in the gp120 Envelope Glycoprotein: Mutations in the V3 loop of gp120 can allow the virus to interact with the CCR5 receptor even in the presence of the antagonist.[19][20] These resistant viruses remain dependent on CCR5 for entry.

Genotypic and phenotypic assays are crucial for monitoring the emergence of resistance in patients receiving CCR5 antagonist therapy.

Conclusion

This compound represents a targeted approach to HIV-1 therapy by specifically inhibiting the entry of R5-tropic viruses. Its allosteric mechanism of action provides a high degree of specificity for the CCR5 co-receptor. While the clinical development of this compound and other CCR5 antagonists has faced challenges, including the potential for resistance and the need for co-receptor tropism testing, they remain an important class of antiretroviral drugs. Further research into the nuances of CCR5-gp120 interactions and the mechanisms of resistance will be vital for the development of next-generation entry inhibitors and for optimizing the use of existing agents in the clinical management of HIV-1 infection.

References

- 1. Molecular Mechanism of HIV-1 Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIV-1 Entry Inhbitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HIV entry inhibitors: mechanisms of action and resistance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HIV-1 Entry Inhibitors: A Review of Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. A study of the molecular mechanism of binding kinetics and long residence times of human CCR5 receptor small molecule allosteric ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro phenotypic susceptibility of HIV-1 non-group M to CCR5 inhibitor (maraviroc): TROPI-CO study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists [natap.org]

- 11. Vicriviroc: a CCR5 antagonist for treatment-experienced patients with HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Vicriviroc plus optimized background therapy for treatment-experienced subjects with CCR5 HIV-1 infection: final results of two randomized phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. HIV-1 Single Cycle Infection [en.bio-protocol.org]

- 14. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HIV-1 Single Cycle Infection [bio-protocol.org]

- 16. HIV-1 Interactions with Cells: From Viral Binding to Cell-Cell Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hiv.lanl.gov [hiv.lanl.gov]

- 18. researchgate.net [researchgate.net]

- 19. Evolution of CCR5 antagonist resistance in an HIV-1 subtype C clinical isolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

Pharmacological profile and properties of Ancriviroc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ancriviroc, also known as SCH-351125, is a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] As a key co-receptor for the entry of R5-tropic Human Immunodeficiency Virus-1 (HIV-1) into host cells, CCR5 represents a critical target for antiretroviral therapy.[1] this compound demonstrates potent and broad anti-HIV-1 activity in vitro and is orally bioavailable, positioning it as a significant compound in the research and development of novel HIV-1 entry inhibitors.[1][3] This technical guide provides an in-depth overview of the pharmacological profile and properties of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental methodologies used for its characterization.

Physicochemical Properties

This compound is an oxime-piperidine compound with a molecular weight of 557.5 g/mol .[1][4] The tartrate salt form of this compound is a white, amorphous solid with a solubility of greater than 200 mg/ml.[1]

| Property | Value | Source |

| Molecular Formula | C28H37BrN4O3 | [4] |

| Molecular Weight | 557.5 g/mol | [1][4] |

| Monoisotopic Mass | 556.20490 Da | [2] |

| Form | Amorphous tartrate salt | [1] |

| Color | White | [1] |

| Solubility | >200 mg/ml | [1] |

Pharmacological Profile

Mechanism of Action

This compound is a specific CCR5 antagonist.[1] It functions by binding to the CCR5 receptor on the surface of host cells, thereby preventing the interaction between the viral envelope glycoprotein gp120 of R5-tropic HIV-1 and the CCR5 co-receptor.[1] This blockade of the gp120-CCR5 interaction is essential for inhibiting the subsequent conformational changes required for viral and cellular membrane fusion, thus effectively preventing viral entry into the host cell.[1] Functional assays have confirmed that this compound is an antagonist, as it does not induce CCR5 signaling itself but inhibits the functional responses, such as calcium mobilization and GTPγS binding, induced by natural CCR5 ligands like RANTES and MIP-1β.[1]

Pharmacodynamics

This compound exhibits potent antiviral activity against a broad range of primary HIV-1 isolates that utilize the CCR5 co-receptor. In vitro studies using peripheral blood mononuclear cell (PBMC) cultures demonstrated that this compound inhibited the replication of 21 genetically diverse, primary R5 HIV-1 isolates with geometric mean 50% inhibitory concentrations (IC50) ranging from 0.40 to 8.9 nM and 90% inhibitory concentrations (IC90) ranging from 3 to 78 nM.[1] In a single-cycle infection assay using U87 astroglioma cells expressing CD4 and CCR5, this compound inhibited the entry of two different R5 HIV-1 envelope-pseudotyped viruses with an average IC50 value of 0.69 nM.[1]

| HIV-1 Isolate Panel (n=21) | Geometric Mean IC50 (nM) | Geometric Mean IC90 (nM) |

| Primary R5 Isolates | 0.40 - 8.9 | 3 - 78 |

| Pseudotyped Virus | Cell Line | Assay Type | Average IC50 (nM) |

| HIV-1 ADA | U87-CD4-CCR5 | Single-cycle infection | 0.69 |

| HIV-1 YU-2 | U87-CD4-CCR5 | Single-cycle infection | 0.69 |

Pharmacokinetics

Preclinical pharmacokinetic studies of this compound have been conducted in rats and cynomolgus monkeys, demonstrating good oral bioavailability and a favorable pharmacokinetic profile.[1]

| Species | Dose (mg/kg) | Route | Bioavailability (%) | Cmax (µM) | Tmax (h) | Half-life (t1/2) (h) | Clearance (CL) (ml/min/kg) | Volume of Distribution (Vdss) (L/kg) | Oral AUC(0-24h) (h·µM) |

| Rat | 10 | IV | - | - | - | 5.4 | 12.8 | 5.09 | - |

| 10 | PO | 63 | 2.5 | 0.5 | - | - | - | 15 | |

| Monkey | 2 | IV | - | - | - | 6.0 | 4.28 | 1.89 | - |

| 2 | PO | 52 | 0.76 | 2.0 | - | - | - | 6.9 |

Metabolic studies have indicated that this compound does not cause significant inhibition or induction of the major P450-metabolizing enzymes.[1]

Signaling Pathways

This compound, as a CCR5 antagonist, directly interferes with the signaling cascade initiated by the binding of natural chemokines to the CCR5 receptor. This G protein-coupled receptor (GPCR) transduces signals through intracellular G proteins, leading to downstream cellular responses. By blocking the receptor, this compound prevents these signaling events.

Caption: Mechanism of this compound action on HIV-1 entry.

Experimental Protocols

HIV-1 Replication Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This assay is used to determine the antiviral activity of a compound against primary HIV-1 isolates in a relevant cell type.

-

Cell Preparation: PBMCs are purified from healthy human donors using Ficoll gradient centrifugation. The cells are then stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 3 days to activate the T cells, making them susceptible to HIV-1 infection.[1]

-

Infection and Treatment: The activated PBMCs are seeded in 96-well plates and pre-incubated with various concentrations of this compound for 1 hour at 37°C. Subsequently, the cells are infected with a standardized amount of a primary HIV-1 isolate.[1]

-

Culture and Analysis: After a few hours of infection, the cells are washed to remove the initial virus inoculum and then cultured in the presence of the corresponding concentration of this compound for 4-6 days. The extent of viral replication is determined by measuring the amount of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[1]

-

Data Analysis: The IC50 and IC90 values, representing the concentrations of this compound that inhibit viral replication by 50% and 90% respectively, are calculated from the dose-response curves.[1]

References

- 1. SCH-C (SCH 351125), an orally bioavailable, small molecule antagonist of the chemokine receptor CCR5, is a potent inhibitor of HIV-1 infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. SCH-C (SCH 351125), an orally bioavailable, small molecule antagonist of the chemokine receptor CCR5, is a potent inhibitor of HIV-1 infection in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C28H37BrN4O3 | CID 9574343 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Ancriviroc: A Technical Guide for Drug Development Professionals

An in-depth examination of the core structure-activity relationships (SAR) of ancriviroc, a potent C-C chemokine receptor type 5 (CCR5) antagonist, reveals key molecular determinants for its anti-HIV-1 activity. This guide provides a comprehensive overview of the quantitative SAR data, detailed experimental protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows.

This compound (formerly SCH 351125) emerged from a focused lead optimization program centered on a novel series of oximino-piperidino-piperidine amides.[1][2] These compounds function as allosteric inhibitors of CCR5, a primary co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[3][4] By binding to a transmembrane pocket on the CCR5 receptor, this compound induces a conformational change that prevents the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby blocking membrane fusion and viral entry.[3]

Quantitative Structure-Activity Relationship (SAR) Data

The SAR studies of this compound and its analogs have systematically explored modifications of three key regions of the molecule: the central piperidino-piperidine core, the oximino ether side chain, and the amide substituent. The following tables summarize the quantitative data from these studies, highlighting the impact of various substitutions on CCR5 binding affinity (Ki) and antiviral activity (IC50).

Table 1: SAR of the Phenyl Group in the Oximino Side Chain

| Compound | R | CCR5 Binding Ki (nM) | Antiviral Activity IC50 (nM) |

| This compound | 4-Br | 1.1 | 0.5 |

| Analog 1 | H | 10 | 5 |

| Analog 2 | 4-Cl | 1.2 | 0.6 |

| Analog 3 | 4-F | 2.5 | 1.2 |

| Analog 4 | 4-CH3 | 5.6 | 3.1 |

| Analog 5 | 4-OCH3 | 15 | 8 |

Data extracted from Palani et al., J Med Chem, 2002.[1][2]

Table 2: SAR of the Oximino Ether Group

| Compound | R' | CCR5 Binding Ki (nM) | Antiviral Activity IC50 (nM) |

| This compound | Ethyl | 1.1 | 0.5 |

| Analog 6 | Methyl | 1.5 | 0.7 |

| Analog 7 | Propyl | 2.8 | 1.4 |

| Analog 8 | Isopropyl | 4.2 | 2.1 |

| Analog 9 | H | >1000 | >500 |

Data extracted from Palani et al., J Med Chem, 2002.[1][2]

Table 3: SAR of the Amide Substituent

| Compound | Amide Group | CCR5 Binding Ki (nM) | Antiviral Activity IC50 (nM) |

| This compound | 2,4-dimethyl-3-pyridinyl-N-oxide | 1.1 | 0.5 |

| Analog 10 | Phenyl | 25 | 15 |

| Analog 11 | 3-pyridinyl | 8 | 4.5 |

| Analog 12 | 2,6-dimethylphenyl | 3.2 | 1.8 |

| Analog 13 | 2,4-dimethyl-3-pyridinyl | 2.1 | 1.1 |

Data extracted from Palani et al., J Med Chem, 2002.[1][2]

Experimental Protocols

The evaluation of this compound and its analogs relies on a suite of specialized in vitro assays to determine their potency and mechanism of action. The following are detailed protocols for the key experiments cited in the SAR studies.

CCR5 Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the CCR5 receptor by measuring its ability to displace a radiolabeled ligand.

-

Cell Culture and Membrane Preparation:

-

HEK293 cells stably expressing human CCR5 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL).

-

Cells are harvested at confluency, washed with phosphate-buffered saline (PBS), and resuspended in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM MgCl2) with protease inhibitors.

-

The cell suspension is homogenized and centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes. The membrane pellet is resuspended in a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% bovine serum albumin, pH 7.4).

-

-

Binding Reaction:

-

In a 96-well plate, cell membranes (typically 5-10 µg of protein per well) are incubated with a fixed concentration of a radiolabeled CCR5 ligand, such as [¹²⁵I]-MIP-1α or [³H]-RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted).

-

Test compounds (e.g., this compound and its analogs) are added at varying concentrations.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled CCR5 antagonist (e.g., 1 µM of unlabeled maraviroc).

-

The reaction is incubated at room temperature for 1-2 hours to reach equilibrium.

-

-

Detection and Data Analysis:

-

The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester, which separates the membrane-bound radioligand from the unbound ligand.

-

The filters are washed with ice-cold wash buffer to remove non-specifically bound radioactivity.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

HIV-1 Entry (Cell-Cell Fusion) Assay

This assay measures the ability of a compound to inhibit the fusion of cells expressing the HIV-1 envelope glycoprotein (Env) with cells expressing CD4 and CCR5.

-

Cell Lines:

-

Effector cells: A cell line (e.g., CHO or HeLa) is engineered to express the HIV-1 Env glycoprotein (from an R5-tropic strain like BaL or JR-FL) and a reporter gene under the control of a viral promoter (e.g., HIV-1 Tat).

-

Target cells: A second cell line (e.g., HeLa or U87) is engineered to express human CD4 and CCR5, along with a reporter gene that is activated by the product of the effector cell's reporter gene (e.g., a β-galactosidase gene under the control of the HIV-1 LTR promoter, which is activated by Tat).[5]

-

-

Fusion Assay:

-

Target cells are plated in a 96-well plate and allowed to adhere.

-

Test compounds are serially diluted and added to the target cells.

-

Effector cells are then added to the wells containing the target cells and the test compound.

-

The co-culture is incubated for a specific period (e.g., 6-8 hours) to allow for cell fusion.

-

-

Detection and Data Analysis:

-

Following incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., β-galactosidase) is measured using a colorimetric or chemiluminescent substrate.

-

The concentration of the test compound that inhibits 50% of the fusion-dependent reporter signal (IC50) is calculated by non-linear regression analysis.

-

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental workflows relevant to the SAR studies of this compound.

Caption: HIV-1 Entry Pathway and the Mechanism of this compound Action.

Caption: General Workflow for the Structure-Activity Relationship (SAR) Studies of this compound.

Caption: Blockade of CCR5-mediated Signaling and HIV-1 Entry by this compound.

References

- 1. Synthesis, SAR, and biological evaluation of oximino-piperidino-piperidine amides. 1. Orally bioavailable CCR5 receptor antagonists with potent anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. High-Affinity Binding of Chemokine Analogs that Display Ligand Bias at the HIV-1 Coreceptor CCR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Ancriviroc Binding Site on the CCR5 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ancriviroc is a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic Human Immunodeficiency Virus (HIV-1) into host cells. By binding to CCR5, this compound allosterically inhibits the interaction between the viral envelope glycoprotein gp120 and the receptor, thereby preventing viral entry and replication. This technical guide provides a comprehensive overview of the binding site of this compound on the CCR5 receptor, including quantitative binding data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Binding Data

While specific binding affinity values such as Ki or Kd for this compound's direct interaction with the CCR5 receptor are not extensively reported in publicly available literature, its potent antiviral activity is well-documented through IC50 values obtained from various cell-based assays. These values represent the concentration of this compound required to inhibit 50% of viral replication and serve as a functional measure of its interaction with CCR5.

| Parameter | HIV-1 Isolate | Value (nM) | Assay Type |

| IC50 | ASM 80 | 0.4 - 9 | Antiviral activity against HIV-1 isolates using CCR5 as their entry coreceptor.[1] |

| IC50 | 92US715 | 0.4 - 9 | Antiviral activity against HIV-1 isolates using CCR5 as their entry coreceptor.[1] |

| IC50 | YU-2 | 0.4 - 9 | Antiviral activity against HIV-1 isolates using CCR5 as their entry coreceptor.[1] |

Mechanism of Action: Allosteric Inhibition

This compound functions as a non-competitive allosteric inhibitor of the CCR5 receptor.[2] This means that it does not bind to the same site as the natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β) or the HIV-1 gp120 glycoprotein. Instead, this compound is thought to bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[3] This binding event induces a conformational change in the receptor, locking it in a state that is unable to interact effectively with gp120, thus preventing the subsequent steps of viral fusion and entry into the host cell.[2][4][5]

CCR5 Signaling Pathway

The CCR5 receptor is a G protein-coupled receptor (GPCR) that, upon binding to its endogenous chemokine ligands, initiates a cascade of intracellular signaling events.[6][7] This signaling is crucial for leukocyte chemotaxis and inflammatory responses.[7][8] The binding of a chemokine ligand to CCR5 triggers a conformational change, leading to the activation of heterotrimeric G proteins, typically of the Gαi subtype.[1] This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate the activity of downstream effector molecules such as adenylyl cyclase and phospholipase C. This ultimately leads to changes in intracellular calcium levels and the activation of various protein kinases, culminating in a cellular response.[1][8] this compound, by binding to an allosteric site, prevents the conformational changes necessary for G protein activation, thereby blocking this signaling pathway in response to chemokine binding.

Experimental Protocols

The following sections describe the general methodologies used to characterize the binding and functional effects of CCR5 antagonists like this compound.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to study the interaction of a ligand with its receptor. These assays can be used to determine the binding affinity (Kd or Ki) and the density of receptors (Bmax).

Objective: To quantify the binding affinity of this compound for the CCR5 receptor.

General Protocol (Competition Binding Assay):

-

Membrane Preparation:

-

Culture cells expressing the human CCR5 receptor (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in a cold lysis buffer to isolate the cell membranes.

-

Centrifuge the homogenate to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a multi-well plate, add a fixed concentration of a radiolabeled CCR5 ligand (e.g., [3H]-Maraviroc or [125I]-MIP-1α) to each well.

-

Add increasing concentrations of unlabeled this compound to the wells.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled CCR5 ligand).

-

Add the membrane preparation to each well to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

-

Detection:

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of this compound.

-

Plot the specific binding as a function of the this compound concentration.

-

Fit the data to a one-site competition binding model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique used to identify specific amino acid residues within a receptor that are critical for ligand binding. By systematically mutating individual amino acids and then assessing the binding of the ligand to the mutated receptor, researchers can map the binding pocket. While specific mutagenesis studies for this compound are not widely published, studies on other CCR5 antagonists like Maraviroc have identified key residues in the transmembrane domains that are important for binding.[9] It is highly probable that this compound interacts with a similar set of residues within the hydrophobic transmembrane pocket of CCR5.

General Protocol:

-

Mutant Receptor Construction:

-

Obtain a plasmid containing the wild-type human CCR5 cDNA.

-

Use a site-directed mutagenesis kit to introduce point mutations at specific codons corresponding to the amino acid residues of interest.

-

Verify the sequence of the mutated CCR5 cDNA to confirm the desired mutation.

-

-

Expression of Mutant Receptors:

-

Transfect a suitable mammalian cell line (e.g., HEK293) with the plasmid containing the mutated CCR5 cDNA.

-

Allow the cells to express the mutant CCR5 receptor.

-

-

Binding and Functional Assays:

-

Perform radioligand binding assays (as described above) using the cells expressing the mutant receptor to determine the binding affinity of this compound.

-

Perform functional assays (e.g., chemotaxis or calcium mobilization assays) to assess the ability of this compound to inhibit the function of the mutant receptor.

-

-

Data Analysis:

-

Compare the binding affinity and functional inhibition of this compound for the mutant receptor to that of the wild-type receptor.

-

A significant decrease in binding affinity or inhibitory activity for a particular mutant suggests that the mutated residue is important for the interaction with this compound.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Multifaceted Mechanisms of HIV Inhibition and Resistance to CCR5 Inhibitors PSC-RANTES and Maraviroc - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of the CCR5 chemokine receptor – HIV entry inhibitor Maraviroc complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of the CCR5 chemokine receptor-HIV entry inhibitor maraviroc complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. Chemokine receptor CCR5: insights into structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. A study of the molecular mechanism of binding kinetics and long residence times of human CCR5 receptor small molecule allosteric ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Ancriviroc: A Technical Overview of Early-Phase and Preclinical Findings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ancriviroc (formerly known as SCH-351125 or SCH-C) is a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2][3] As a CCR5 antagonist, this compound was investigated as a potential anti-retroviral agent for the treatment of HIV-1 infection.[1][2] The primary mechanism of action of this class of drugs is to block the entry of R5-tropic HIV-1 into host cells.[1][2] This document provides a technical summary of the available preclinical and limited early-phase clinical data for this compound.

Mechanism of Action

This compound is a non-competitive, allosteric antagonist of the CCR5 receptor.[1] It binds to a hydrophobic pocket within the transmembrane helices of the CCR5 protein. This binding induces a conformational change in the extracellular loops of the receptor, which in turn prevents the interaction between the viral envelope glycoprotein gp120 and CCR5. By blocking this crucial step in the viral entry process, this compound effectively inhibits the fusion of the viral and host cell membranes, thereby preventing infection of the cell by R5-tropic HIV-1 strains.

Figure 1: Proposed Mechanism of Action of this compound.

Preclinical Data

In Vitro Antiviral Activity

This compound demonstrated potent and broad antiviral activity against primary HIV-1 isolates that utilize the CCR5 co-receptor.

| Assay Type | HIV-1 Isolate(s) | IC50 (nM) | Reference |

| Single-cycle infection assay | HIV-1 ADA and HIV-1 YU-2 | 0.69 | [1] |

| Replication assay in PBMCs | Panel of R5 primary isolates | 0.4 - 9 | [1][2] |

| Replication assay in PBMCs | Panel of R5 isolates | 1.0 - 30.9 | [4] |

Receptor Binding and Antagonist Activity

This compound exhibits high affinity and specificity for the CCR5 receptor.

| Assay | Parameter | Value | Reference |

| [¹²⁵I]RANTES binding inhibition | Ki | 2.9 nM | [1] |

| Saturation binding analysis | KD | 9.27 nM | [1] |

| MIP-1β induced GTPγS binding inhibition | IC50 | ~16 nM | [1] |

| MIP-1β induced chemotaxis inhibition | IC50 | < 1 nM | [1] |

Pharmacokinetics in Animal Models

Pharmacokinetic studies in animal models indicated good oral bioavailability and a half-life supportive of further development.

| Species | Parameter | Value | Reference |

| Rodents and Primates | Oral Bioavailability | 50-60% | [1][2] |

| Rodents and Primates | Serum Half-life | 5-6 hours | [1][2] |

Early-Phase Clinical Trial Results

This compound entered Phase I clinical trials in the United States in March 2001.[5] However, these trials were partially suspended in April 2001 due to observations of QTc prolongation at the highest dose studied.[5] Detailed quantitative data from these early-phase clinical trials, including pharmacokinetic, pharmacodynamic, and safety outcomes, are not extensively available in the public domain. The development of this compound did not progress to later-stage clinical trials, and the focus of clinical development for CCR5 antagonists shifted to other compounds such as Vicriviroc and Maraviroc.

Experimental Protocols

In Vitro HIV-1 Replication and Entry Inhibition Assay

-

Cell Culture: Peripheral blood mononuclear cells (PBMCs) were stimulated with a mitogen.

-

Inhibition: 2 x 10^5 stimulated PBMCs were incubated with this compound for 1 hour at 1.3 times the final concentration.

-

Infection: HIV-1 JR-FL (100 50% tissue culture infective doses) was added to the cell culture. This compound was present throughout the culture period.

-

Endpoint: The production of p24 antigen was measured after 4 to 6 days as an indicator of HIV-1 replication.[6]

Single-Cycle Infection Assay

-

Cell Line: U87 astroglioma cells expressing CD4 and CCR5 (U87-CD4-CCR5) were used.

-

Virus: Envelope-pseudotyped HIV-1 viruses (HIV-1 ADA and HIV-1 YU-2) with a luciferase reporter gene were used.

-

Inhibition: Cells were infected in the presence or absence of this compound.

-

Endpoint: The entry of the virus was measured by the activity of the luciferase reporter gene.[1]

Receptor-Binding Assays

-

[¹²⁵I]RANTES Binding Inhibition: The ability of this compound to inhibit the binding of [¹²⁵I]RANTES to CHO cell membranes expressing human CCR5 was measured.

-

Saturation Binding Analysis: A saturation binding analysis was performed using B550 cells, a murine pro-B cell line stably expressing human CCR5, to determine the maximal binding (Bmax) and dissociation constant (KD) of this compound.[1]

In Vivo Antiviral Activity in SCID-hu Thy/Liv Mice

-

Model: SCID-hu Thy/Liv mice, which have a human thymus/liver implant, were used as a model for HIV-1 infection.

-

Infection: The mice were infected with an R5-tropic HIV-1 isolate.

-

Treatment: this compound was administered to the infected mice.

-

Endpoint: The inhibition of viral replication was assessed by measuring the expression of MHC class I on the implant cells, which is downregulated by HIV-1 infection. A dose-dependent reduction in the downregulation of MHC class I indicated inhibition of viral replication.[1]

Conclusion

This compound (SCH-351125) demonstrated promising preclinical characteristics as a potent and specific CCR5 antagonist with good oral bioavailability in animal models. Its mechanism of action, involving the allosteric inhibition of HIV-1 entry, represented a novel approach to antiretroviral therapy. However, its clinical development was halted at an early stage due to safety concerns, specifically QTc prolongation. Consequently, there is a lack of publicly available, in-depth quantitative data from human clinical trials. The information presented here, based on preclinical studies, provides a technical foundation for understanding the initial development and scientific basis for the investigation of this compound as an anti-HIV-1 agent.

References

- 1. SCH-C (SCH 351125), an orally bioavailable, small molecule antagonist of the chemokine receptor CCR5, is a potent inhibitor of HIV-1 infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SCH-C (SCH 351125), an orally bioavailable, small molecule antagonist of the chemokine receptor CCR5, is a potent inhibitor of HIV-1 infection in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Anti-Human Immunodeficiency Virus Interactions of SCH-C (SCH 351125), a CCR5 Antagonist, with Other Antiretroviral Agents In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of the Mechanism by Which the Small-Molecule CCR5 Antagonists SCH-351125 and SCH-350581 Inhibit Human Immunodeficiency Virus Type 1 Entry - PMC [pmc.ncbi.nlm.nih.gov]

Ancriviroc: A Technical Guide to its Application as a Research Tool in Chemokine Biology

Audience: Researchers, Scientists, and Drug Development Professionals

Published: November 18, 2025

Executive Summary

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a pivotal role in mediating leukocyte migration in inflammatory responses and also functions as a primary co-receptor for the entry of R5-tropic HIV-1 strains into host cells. Understanding the intricate signaling pathways and physiological functions of CCR5 is crucial for both basic research and therapeutic development. Small molecule antagonists are invaluable tools for dissecting these mechanisms. This technical guide provides an in-depth overview of ancriviroc (also known as SCH 351125 or SCH-C), a potent and specific small molecule antagonist of CCR5.[1][2] We detail its mechanism of action, present its pharmacological data, and provide comprehensive experimental protocols, positioning this compound as a key research tool for investigating chemokine biology.

This compound: Mechanism of Action

This compound is an orally bioavailable, small molecule oxime-piperidine compound that functions as a specific, non-competitive antagonist of the CCR5 receptor.[3][4] Unlike the natural chemokine ligands (e.g., CCL3, CCL4, CCL5) that bind to the extracellular domains of the receptor, this compound acts allosterically.[5][6] It binds within a hydrophobic pocket formed by the transmembrane helices of CCR5.[7] This binding event induces a conformational change in the receptor, locking it in a state that is unable to bind its natural chemokine ligands or the HIV-1 envelope glycoprotein gp120.[5][7] Consequently, this compound effectively blocks receptor activation, subsequent G protein coupling, downstream signaling events like calcium mobilization, and cellular responses such as chemotaxis.[4][8]

Quantitative Pharmacological Data

This compound's potency has been quantified across various assays, primarily focusing on its anti-HIV-1 activity and its ability to block natural chemokine binding. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters demonstrating its efficacy.

| Parameter | Description | Value (nM) | Assay System |

| Ki | Inhibition of [¹²⁵I]RANTES binding | 2.9 | Membranes from CHO cells expressing human CCR5[4] |

| IC₅₀ | Inhibition of R5 HIV-1 replication | 0.4 - 9.0 | Panel of 21 primary HIV-1 isolates in PBMC cultures[4] |

| IC₅₀ | Inhibition of R5 HIV-1 replication | 1.0 - 30.9 | Panel of R5 HIV-1 isolates in PBMC cultures[3] |

| IC₅₀ | Inhibition of HIV-1JR-FL replication | 6.1 | Human PBMC-based replication assay[9] |

| IC₅₀ | Inhibition of single-cycle viral entry | 0.69 | HIV-1ADA and HIV-1YU-2 pseudotyped virus in U87-CD4-CCR5 cells[4] |

| IC₅₀ | Inhibition of single-cycle viral entry | 13.4 | HIV-1JR-FL pseudotyped virus in U87-CD4-CCR5 cells[9] |

| IC₅₀ | Inhibition of gp120-CD4 binding | 19.3 | gp120JR-FL-CD4 complex binding to CCR5-expressing L1.2 cells[9] |

Experimental Protocols for Studying Chemokine Biology with this compound

This compound serves as an ideal tool for investigating CCR5-mediated biological processes. Below are detailed methodologies for key experiments.

Radioligand Binding Assay: Determining Binding Affinity

This assay quantifies the ability of this compound to compete with a radiolabeled natural ligand (e.g., RANTES/CCL5) for binding to the CCR5 receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the CCR5 receptor.

Materials:

-

Cell membranes from a cell line stably expressing human CCR5 (e.g., CHO-CCR5, HEK293-CCR5).[4]

-

Radiolabeled CCR5 ligand (e.g., [¹²⁵I]RANTES).[4]

-

This compound (SCH 351125).

-

Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.[10]

-

Wash Buffer: Ice-cold binding buffer.

-

Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).[11]

-

Scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of this compound in binding buffer. The final concentrations should span a range appropriate to determine the IC50 (e.g., 0.01 nM to 1 µM).

-

Reaction Setup: In a 96-well plate, combine:

-

Cell membranes (typically 5-15 µg of protein per well).

-

Varying concentrations of this compound or vehicle (for total binding control).

-

A fixed concentration of [¹²⁵I]RANTES (typically at or below its Kd, e.g., 0.1 nM).[10]

-

For non-specific binding control wells, add a high concentration of an unlabeled CCR5 ligand (e.g., 100 nM unlabeled RANTES).[10]

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.[11]

-

Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters. This separates the membrane-bound radioligand from the unbound.[11]

-

Washing: Quickly wash each filter 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for CCR5.

-

Chemotaxis Assay: Measuring Functional Inhibition of Cell Migration

This assay measures the ability of this compound to block the directed migration of CCR5-expressing cells towards a chemokine gradient.

Objective: To quantify the functional antagonism of this compound on chemokine-induced cell migration.

Materials:

-

CCR5-expressing cells (e.g., Ba/F3-CCR5 murine pro-B cells, primary T-lymphocytes).[8]

-

Chemoattractant: A CCR5 ligand such as MIP-1α (CCL3), MIP-1β (CCL4), or RANTES (CCL5).

-

This compound.

-

Assay medium (e.g., RPMI with 0.5% BSA).

-

Chemotaxis chamber (e.g., 96-well plate with a porous membrane, typically 3-5 µm pores).[8][12]

-

Cell viability/quantification reagent (e.g., CellTiter-Glo®).[8]

Procedure:

-

Cell Preparation: Harvest CCR5-expressing cells and resuspend them in assay medium at a defined concentration (e.g., 1-2 x 10⁶ cells/mL).

-

Antagonist Pre-incubation: Incubate the cell suspension with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.[8]

-

Chamber Setup:

-

In the lower wells of the chemotaxis chamber, add the chemoattractant (e.g., 0.3 nM MIP-1α) or assay medium alone (negative control).[8]

-

Carefully place the membrane insert over the lower wells.

-

-

Cell Seeding: Add the pre-incubated cell suspension to the upper chamber (the insert).

-

Migration: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for migration (e.g., 2-4 hours).

-

Quantification:

-

After incubation, carefully remove the insert. Non-migrated cells on the top side of the membrane can be gently wiped away.

-

Quantify the number of cells that have migrated to the lower chamber. This can be done by adding a reagent like CellTiter-Glo® and measuring luminescence, which is proportional to the number of viable cells (ATP content).[8]

-

-

Data Analysis:

-

Calculate the percentage of migration inhibition for each this compound concentration compared to the vehicle control (0% inhibition).

-

Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression.

-

Calcium Mobilization Assay: Assessing Intracellular Signaling

This assay measures the rapid, transient increase in intracellular calcium ([Ca²⁺]i) that occurs upon Gq/i-coupled receptor activation. This compound's ability to block this signal demonstrates its antagonism at the level of signal transduction.

Objective: To measure the dose-dependent inhibition of chemokine-induced calcium flux by this compound.

Materials:

-

CCR5-expressing cells capable of signaling (e.g., U-87-CD4-CCR5, CHO-K1-CCR5).[8][13]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[8]

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

CCR5 ligand (e.g., 10 nM RANTES).[8]

-

This compound.

-

A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).[14]

Procedure:

-

Cell Plating: Seed the CCR5-expressing cells into a 96-well or 384-well black, clear-bottom plate and culture overnight to form a monolayer.

-

Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C, allowing the dye to enter the cells.

-

Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.

-

Assay Measurement:

-

Place the plate into the fluorescence reader.

-

Add various concentrations of this compound or vehicle control to the wells and incubate for a short period (e.g., 5 minutes).[8]

-

Establish a stable baseline fluorescence reading.

-

Using the instrument's injector, add a fixed concentration of the chemokine agonist (e.g., RANTES) to stimulate the cells.[8]

-

Immediately record the fluorescence intensity over time (typically 60-120 seconds) to capture the transient calcium peak.

-

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity minus the baseline reading.

-

Calculate the percentage of inhibition of the chemokine response for each this compound concentration.

-

Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

-

CCR5 Signaling Pathway and Point of Inhibition

CCR5 activation by its chemokine ligands initiates a cascade of intracellular events. As a Gαi-coupled receptor, it inhibits adenylyl cyclase and activates pathways leading to cell migration and survival. This compound blocks the very first step of this cascade: ligand binding and receptor activation.

Conclusion

This compound (SCH 351125) is a well-characterized, high-affinity allosteric antagonist of the CCR5 receptor. Its specificity and potency, demonstrated by low nanomolar Ki and IC50 values, make it an exceptional research tool. By effectively blocking the binding of natural chemokines and subsequent intracellular signaling, this compound allows researchers to precisely probe the role of CCR5 in a variety of physiological and pathological contexts, including inflammation, immune cell trafficking, and viral pathogenesis. The detailed protocols provided in this guide offer a robust framework for utilizing this compound to advance our understanding of chemokine biology.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Anti-Human Immunodeficiency Virus Interactions of SCH-C (SCH 351125), a CCR5 Antagonist, with Other Antiretroviral Agents In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SCH-C (SCH 351125), an orally bioavailable, small molecule antagonist of the chemokine receptor CCR5, is a potent inhibitor of HIV-1 infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allosteric regulation by non peptidic, low molecular weight compounds of CCR5 coupling to g-proteins and interaction with Gp120 - consequences on inhibition of R5 HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New insights into the mechanisms whereby low molecular weight CCR5 ligands inhibit HIV-1 infection - Research - Institut Pasteur [research.pasteur.fr]

- 7. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of the Mechanism by Which the Small-Molecule CCR5 Antagonists SCH-351125 and SCH-350581 Inhibit Human Immunodeficiency Virus Type 1 Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interaction of Chemokine Receptor CCR5 with its Ligands: Multiple Domains for HIV-1 gp120 Binding and a Single Domain for Chemokine Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

Preclinical in vitro and in vivo studies of Ancriviroc

An in-depth technical guide on the preclinical in vitro and in vivo studies of Ancriviroc, designed for researchers, scientists, and drug development professionals.

This compound: A Preclinical Technical Guide

This compound (formerly SCH 351125) is a small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] As a CCR5 receptor antagonist, this compound functions by blocking the entry of R5-tropic Human Immunodeficiency Virus (HIV-1) into host cells, a critical step in the viral lifecycle.[3][4] This document provides a detailed overview of the core preclinical in vitro and in vivo studies that characterized the antiviral activity, safety profile, and pharmacokinetic properties of this compound.

In Vitro Preclinical Assessment

In vitro studies are fundamental for establishing the primary antiviral activity and selectivity of a drug candidate. These assays provide the initial efficacy and safety data necessary to justify further development.

Antiviral Activity

The primary goal of these assays was to determine the potency of this compound against various strains of HIV-1.

Experimental Protocol: HIV-1 Inhibition Assay

A common method to assess antiviral activity involves the use of peripheral blood mononuclear cells (PBMCs) or engineered cell lines expressing CD4 and CCR5.

-

Cell Preparation: PBMCs are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to induce T-cell proliferation and upregulate CCR5 expression.

-

Viral Infection: A panel of laboratory-adapted and clinical isolates of R5-tropic HIV-1 are used. The prepared cells are infected with a standardized amount of virus in the presence of serial dilutions of this compound.

-

Incubation: The infected cell cultures are incubated for a period of 3-7 days to allow for viral replication.

-

Quantification: Viral replication is quantified by measuring the concentration of the HIV-1 p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of this compound that inhibits viral replication by 50% (EC₅₀) is calculated from the dose-response curve.

Table 1: In Vitro Antiviral Activity of this compound Against R5-Tropic HIV-1 Isolates

| HIV-1 Isolate | Description | EC₅₀ (nM) |

| ASM 80 | R5-tropic HIV-1 | 0.4 - 9 |

| 92US715 | R5-tropic HIV-1 | 0.4 - 9 |

| YU-2 | R5-tropic HIV-1 | 0.4 - 9 |

Source: Data derived from MedChemExpress.[5]

Cytotoxicity Assessment

Cytotoxicity assays are crucial for determining the therapeutic window of a drug candidate by measuring its toxicity to host cells.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6]

-

Cell Plating: Human cell lines (e.g., PBMCs, CEM-T cells) are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound and incubated for a period corresponding to the antiviral assay (e.g., 3-7 days).

-

MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to metabolize the MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

-

Data Analysis: The concentration of this compound that reduces cell viability by 50% (CC₅₀) is determined. The selectivity index (SI), calculated as CC₅₀ / EC₅₀, provides a measure of the drug's therapeutic window.

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Method | CC₅₀ (µM) | Selectivity Index (SI) |

| Various Human Cell Lines | Not Specified | >100 (minimal toxicity) | >11,000 - >250,000 |

Note: Specific CC₅₀ values for this compound are not detailed in the provided search results, but related compounds like Cenicriviroc have demonstrated minimal toxicity in in vitro studies.[7] The high selectivity index is inferred from the potent EC₅₀ and generally low toxicity profile of this drug class.

Resistance Profile